4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
CAS No.: 1261936-09-7
Cat. No.: VC0036817
Molecular Formula: C11H7FO3S
Molecular Weight: 238.232
* For research use only. Not for human or veterinary use.

CAS No. | 1261936-09-7 |
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Molecular Formula | C11H7FO3S |
Molecular Weight | 238.232 |
IUPAC Name | 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
Standard InChI Key | UUTMQRCQJZKQLM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O |
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇FO₃S and a molecular weight of 238.24 g/mol. It features a thiophene ring substituted with a carboxylic acid group and a phenyl ring bearing both a fluorine atom and a hydroxyl group . This unique combination of functional groups confers distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves several key steps:
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Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
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Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.
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Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Chemical Reactions and Applications
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
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Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.
Applications
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Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
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Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biological Activity
Recent studies have highlighted the potential biological activities of compounds similar to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, including antibacterial and antifungal properties. The presence of hydroxyl groups tends to enhance antifungal activity.
Antibacterial and Antifungal Activity
Compound | MIC (µg/mL) | Bacterial Strain |
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Related Compounds | 32 - 512 | Staphylococcus aureus, Bacillus subtilis |
Thiophene Derivatives | Varying | Candida albicans |
The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes.
Research Findings and Future Directions
Structure-Activity Relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives. Further research is needed to fully explore its potential applications in medicine and materials science.
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